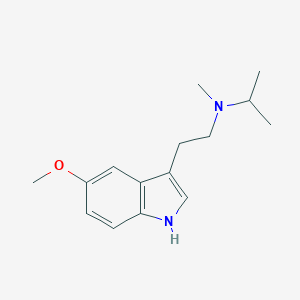

5-Methoxy-N-methyl-N-isopropyltryptamine

Description

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDOODBJFVUQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242114 | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96096-55-8 | |

| Record name | 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96096-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific History of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MiPT or "Moxy," is a synthetic tryptamine (B22526) that has garnered interest for its unique psychoactive properties. First synthesized and described in 1985 by David E. Repke and Alexander T. Shulgin, its history is rooted in the systematic exploration of psychedelic phenethylamines and tryptamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 5-MeO-MiPT, intended for a scientific audience. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts to facilitate a deeper understanding of this compound.

Discovery and Historical Context

The initial synthesis and pharmacological exploration of this compound was first reported in a 1985 paper in the Journal of Medicinal Chemistry by David B. Repke, Douglas B. Grotjahn, and the renowned psychedelic chemist Alexander T. Shulgin.[1][2][3][4] This work was part of a broader investigation into the structure-activity relationships of psychotomimetic N-methyl-N-isopropyltryptamines. Shulgin later detailed the synthesis and human psychopharmacology of 5-MeO-MiPT in his seminal 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[5][6]

The discovery of 5-MeO-MiPT is a direct extension of the pioneering work on tryptamines, a class of compounds that includes the endogenous neurotransmitter serotonin (B10506) and classic psychedelics like psilocybin and N,N-Dimethyltryptamine (DMT). Shulgin's systematic modification of the tryptamine backbone, particularly at the amine and the indole (B1671886) ring, led to the creation of a vast array of novel psychoactive compounds. 5-MeO-MiPT emerged from this research as a compound with a distinct effects profile, characterized by both stimulant and psychedelic properties.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-MeO-MiPT is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | [7] |

| Molecular Formula | C₁₅H₂₂N₂O | [7][8] |

| Molecular Weight | 246.35 g/mol | [7][8] |

| CAS Number | 96096-55-8 | [7] |

| Appearance | Crystalline solid | |

| Melting Point | 162-163 °C (Hydrochloride salt) |

Synthesis

The original synthesis of 5-MeO-MiPT, as described by Alexander Shulgin in TiHKAL, is a reductive amination. The following is a detailed protocol based on Shulgin's work.

Experimental Protocol: Synthesis of 5-MeO-MiPT

Starting Material: 5-Methoxy-N-methyltryptamine (5-MeO-NMT)

Reagents and Equipment:

-

5-Methoxy-N-methyltryptamine (5-MeO-NMT)

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Celite

-

Rotary evaporator

-

Diethyl ether (Et₂O)

-

Isopropyl alcohol (IPA)

-

Concentrated Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.40 g of 5-methoxy-N-methyltryptamine (5-MeO-NMT) in 50 mL of methanol.

-

Addition of Reagents: To this solution, add 1.0 mL of acetone and 0.5 g of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 15 hours.

-

Work-up:

-

Following the hydrogenation, the catalyst is removed by filtration through a bed of Celite.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting solid residue is recrystallized from a mixture of diethyl ether and hexane to yield N-isopropyl-5-methoxy-N-methyltryptamine (5-MeO-MiPT) freebase.

-

-

Salt Formation (Hydrochloride):

-

The purified freebase is dissolved in a minimal amount of isopropyl alcohol.

-

The solution is neutralized by the addition of concentrated hydrochloric acid.

-

The hydrochloride salt is precipitated by the addition of diethyl ether.

-

The resulting crystalline solid is collected by filtration and dried.

-

Synthesis Workflow

Caption: Synthesis workflow for 5-MeO-MiPT hydrochloride.

Pharmacological Profile

5-MeO-MiPT's psychoactive effects are primarily attributed to its interaction with the serotonergic system, particularly as an agonist at 5-HT₂A and 5-HT₁A receptors.

Receptor Binding Affinity

The binding affinity of 5-MeO-MiPT for various serotonin receptors has been characterized through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to a receptor, with a lower Ki value indicating a higher binding affinity.

| Receptor | Radioligand | Ki (nM) | Reference |

| 5-HT₁A | [³H]8-OH-DPAT | 58 | |

| 5-HT₂A | [³H]Ketanserin | 163 |

Experimental Protocol: Competitive Radioligand Binding Assay (General)

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like 5-MeO-MiPT for serotonin receptors.

Materials and Reagents:

-

Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁A or 5-HT₂A)

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A)

-

Test compound (5-MeO-MiPT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor)

-

96-well filter plates (e.g., GF/B)

-

Cell harvester

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of 5-MeO-MiPT, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

The primary psychedelic effects of 5-MeO-MiPT are believed to be mediated through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).

Caption: 5-HT2A receptor signaling pathway activated by 5-MeO-MiPT.

In Vivo Studies: The Mouse Head-Twitch Response

The head-twitch response (HTR) in mice is a behavioral assay commonly used to assess the in vivo 5-HT₂A receptor agonist activity of psychedelic compounds. It is considered a reliable predictor of hallucinogenic potential in humans.

Experimental Protocol: Mouse Head-Twitch Response Assay

Animals: Male C57BL/6J mice are commonly used.

Apparatus:

-

A transparent observation chamber.

-

A video camera for recording behavior.

-

Optionally, a magnetometer-based system for automated detection of head twitches.

Procedure:

-

Habituation: Place the mice individually in the observation chambers and allow them to habituate for a period of 10-30 minutes.

-

Drug Administration: Administer 5-MeO-MiPT or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation: Immediately after injection, record the behavior of the mice for a set duration, typically 30-60 minutes.

-

Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

-

Data Analysis: The total number of head twitches per observation period is recorded for each animal. Statistical analysis is then performed to compare the effects of different doses of 5-MeO-MiPT to the vehicle control.

Experimental Workflow

Caption: Workflow for the mouse head-twitch response assay.

Analytical Data

Mass Spectrometry

Mass spectrometry data for 5-MeO-MiPT is available in public databases. The fragmentation pattern can be used for its identification in analytical samples.

| Mass Spectrometry Data | |

| Molecular Ion (M+) | m/z 246 |

| Major Fragments | m/z 58, 77, 115, 130, 146, 160, 189, 204 |

NMR and IR Spectroscopy

While complete, high-resolution spectra are best viewed in their original formats, the following tables summarize key expected peaks for 5-MeO-MiPT based on its structure and data from similar tryptamine compounds.

¹H-NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | d | 6H | -CH(CH₃)₂ |

| ~2.3 | s | 3H | -N-CH₃ |

| ~2.8-3.0 | m | 4H | -CH₂-CH₂-N- |

| ~3.1 | sept | 1H | -CH(CH₃)₂ |

| ~3.8 | s | 3H | -O-CH₃ |

| ~6.8 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~8.0 | br s | 1H | -NH- |

¹³C-NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~20 | -CH(CH₃)₂ |

| ~35 | -N-CH₃ |

| ~23 | -CH₂-CH₂-N- |

| ~50 | -CH₂-CH₂-N- |

| ~55 | -O-CH₃ |

| ~58 | -CH(CH₃)₂ |

| ~100 | Ar-C |

| ~111 | Ar-C |

| ~112 | Ar-C |

| ~113 | Ar-C |

| ~123 | Ar-C |

| ~128 | Ar-C |

| ~131 | Ar-C |

| ~153 | Ar-C-O |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch (indole) |

| ~2950-2850 | Strong | C-H Stretch (aliphatic) |

| ~1620 | Medium | C=C Stretch (aromatic) |

| ~1460 | Medium | C-H Bend (aliphatic) |

| ~1220 | Strong | C-O Stretch (aryl ether) |

| ~1030 | Strong | C-N Stretch |

Conclusion

Since its initial synthesis by Repke and Shulgin in 1985, this compound has remained a compound of interest within the scientific community for its distinct pharmacological profile. Its history is a testament to the value of systematic chemical exploration in uncovering novel psychoactive agents. This technical guide has provided a consolidated resource on the discovery, synthesis, and key experimental methodologies for studying 5-MeO-MiPT. The detailed protocols and compiled data are intended to serve as a valuable reference for researchers in the fields of pharmacology, neuroscience, and drug development who wish to further investigate the properties and potential applications of this unique tryptamine.

References

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. US11780808B2 - Crystalline bis-miprocin fumarate - Google Patents [patents.google.com]

- 4. 5-MeO Group | Release [release.org.uk]

- 5. TiHKAL [bionity.com]

- 6. cdn.preterhuman.net [cdn.preterhuman.net]

- 7. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 8. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 5-MeO-MIPT

Disclaimer: The synthesis of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is not described in this document. The manufacturing of psychoactive substances is subject to strict legal regulations. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.

Introduction

This compound, commonly known as 5-MeO-MIPT or "Moxy," is a psychedelic substance belonging to the tryptamine (B22526) chemical class.[1] First synthesized and documented in 1985 by David Repke and Alexander Shulgin, it is a structural analog of other psychoactive tryptamines such as 5-MeO-DMT and 5-MeO-DiPT.[1][2] 5-MeO-MIPT is recognized for its distinct psychoactive effects, which are primarily mediated through its interaction with serotonin (B10506) receptors in the brain.[1] At lower doses, it is reported to produce stimulating and entactogenic effects, while higher doses elicit more classical psychedelic experiences.[2][3]

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-MeO-MIPT, presenting quantitative data in structured tables and illustrating its primary signaling pathway.

Chemical Properties

5-MeO-MIPT is a crystalline solid with the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C15H22N2O | [2][4][5] |

| Molar Mass | 246.35 g/mol | [2][4][5] |

| Melting Point | 162–163 °C | |

| Boiling Point | 390.3 °C | |

| Flash Point | 189.9 °C | |

| CAS Number | 96096-55-8 | [2][4][5] |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | [2][4] |

Solubility:

| Solvent | Solubility | Reference |

| DMF | 30 mg/ml | [6] |

| DMSO | 30 mg/ml | [6] |

| Ethanol | 30 mg/ml | [6] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [6] |

| Methanol | 1 mg/ml | [6] |

Pharmacology

The pharmacological profile of 5-MeO-MIPT is characterized by its interaction with various serotonin receptors, which is believed to be the primary mechanism underlying its psychoactive effects.

Mechanism of Action

The hallucinogenic and entheogenic effects of 5-MeO-MIPT are thought to primarily result from its activity as a serotonin 5-HT2A receptor agonist.[2][3][4] It also acts as a non-selective serotonin receptor agonist, demonstrating affinity for 5-HT1A and 5-HT2C receptors, among others.[2] There have been conflicting reports regarding its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4] While some studies suggested it has a significant affinity for the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET), later research indicated it does not significantly bind to or inhibit human monoamine transporters.[2][4] There are also suggestions that it may inhibit monoamine oxidase (MAO), but this has not been scientifically proven.[3][4]

Signaling Pathway

The primary signaling pathway of 5-MeO-MIPT involves its agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events that are believed to be responsible for its psychedelic effects.

Receptor Binding Affinity

The binding affinity of 5-MeO-MIPT to various receptors has been characterized, with the highest affinity observed for the 5-HT1A receptor. The Ki values, which represent the concentration of the drug that binds to 50% of the receptors, are summarized below. A smaller Ki value indicates a higher binding affinity.

| Receptor/Transporter | Binding Affinity Ki (μM) | Reference |

| 5-HT1A | 0.058 | [4] |

| 5-HT2A | 0.163 | [4] |

| SERT | 3.3 | [4] |

| H1 | 3.9 | [4] |

| α2A | 5.3 | [4] |

| 5-HT2C | 1.3 | [4] |

| NET | >22 | [4] |

| D1 | >25 | [4] |

| D2 | >25 | [4] |

| D3 | >25 | [4] |

| DAT | >26 | [4] |

| α1A | >12 | [4] |

| TAAR1 | >15 | [4] |

Pharmacokinetics and Metabolism

5-MeO-MIPT undergoes extensive phase I hepatic metabolism, which is mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[2]

The onset of effects for orally administered 5-MeO-MIPT is approximately 30 minutes, with peak effects occurring at 1 to 2 hours.[2] The duration of action is typically 4 to 6 hours.[2] When smoked, the onset is much more rapid, and the duration is shorter, lasting 2 to 5 hours.[2]

Conclusion

5-MeO-MIPT is a potent psychoactive tryptamine with a distinct pharmacological profile. Its primary mechanism of action is through agonism of serotonin receptors, particularly the 5-HT2A receptor. While its chemical properties are well-documented, further research is needed to fully elucidate its complex pharmacological effects and therapeutic potential. The information presented in this guide serves as a foundational resource for researchers and scientists in the field of drug development and neuroscience.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 3. 5-MeO-MiPT - Wikiwand [wikiwand.com]

- 4. 5-MeO-MiPT [medbox.iiab.me]

- 5. 96096-55-8 CAS MSDS (5-MEO-MIPT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT): An In-depth Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a psychoactive tryptamine (B22526) that exerts its primary pharmacological effects through interaction with serotonin (B10506) (5-HT) receptors.[1] This technical guide provides a comprehensive overview of the current understanding of 5-MeO-MIPT's mechanism of action at these receptors. It includes a detailed analysis of its binding affinity, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential and psychopharmacological properties of novel serotonergic compounds.

Introduction

5-MeO-MIPT is a synthetic tryptamine derivative that has gained attention for its unique psychoactive profile, which is reported to differ from classic psychedelics.[1] Its effects are mediated through its interaction with the serotonergic system, a complex network of receptors and neurotransmitters that plays a crucial role in regulating mood, cognition, and perception. A thorough understanding of 5-MeO-MIPT's engagement with specific serotonin receptor subtypes is essential for elucidating the molecular basis of its effects and for exploring its potential as a therapeutic agent.

Quantitative Pharmacological Data

The interaction of 5-MeO-MIPT with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and functional activity (EC50/IC50 and Emax), providing a comparative a_nalysis with other relevant tryptamines.

Table 1: Binding Affinities (Ki) of 5-MeO-MIPT and Related Tryptamines at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |

| 5-MeO-MIPT | 42 | 33 | 1300 | 3300 |

| 5-MeO-DMT | 1.9 - 3 | >1000 | - | 2184 |

| DMT | 234 | 347 | 527 | - |

| Psilocin | - | - | - | - |

Data compiled from multiple sources.[2][3][4]

Table 2: Functional Activity of 5-MeO-MIPT and Related Tryptamines at Serotonin Receptors

| Compound | Receptor | Assay Type | Parameter | Value |

| 5-MeO-MIPT | 5-HT2A | Calcium Mobilization | EC50 | 263.5 nM[5] |

| 5-MeO-MIPT | 5-HT2A | Calcium Mobilization | Emax | Full Agonist[5] |

| 5-MeO-MIPT | 5-HT1A | [35S]GTPγS Binding | % Max Effect | 42%[4] |

| 5-MeO-DMT | 5-HT2A | Calcium Mobilization | EC50 | 1.80 - 3.87 nM[3] |

| 5-MeO-DMT | 5-HT2A | Calcium Mobilization | Emax | 100%[3] |

| 5-MeO-DMT | 5-HT1A | [35S]GTPγS Binding | EC50 | 5.1 nM[6] |

Downstream Signaling Pathways

5-MeO-MIPT's effects are initiated by its binding to and activation of specific G-protein coupled receptors (GPCRs), primarily the 5-HT1A and 5-HT2A receptor subtypes. This activation triggers distinct intracellular signaling cascades.

5-HT2A Receptor Signaling

The hallucinogenic and psychoactive effects of tryptamines are predominantly mediated by the activation of the 5-HT2A receptor.[7] This receptor is coupled to the Gq/11 family of G-proteins.[6] Upon agonist binding by 5-MeO-MIPT, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

5-HT1A Receptor Signaling

5-MeO-MIPT also exhibits significant affinity for the 5-HT1A receptor, which is coupled to the Gi/o family of G-proteins.[8] Activation of this receptor generally leads to inhibitory neuronal responses through the following pathway:

-

Gi/o Activation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for GTP on the Gαi/o subunit.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of ion channel activity and gene expression, typically resulting in neuronal hyperpolarization and reduced excitability.

Biased Agonism and β-Arrestin Recruitment

Recent research in GPCR pharmacology has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). While specific data on 5-MeO-MIPT's ability to recruit β-arrestin is limited, it is a critical area for future investigation as it may explain the nuanced differences in the subjective effects of various tryptamines.[9] β-arrestin recruitment is typically associated with receptor desensitization and internalization, but can also initiate G-protein-independent signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 5-MeO-MIPT at serotonin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Objective: To determine the Ki of 5-MeO-MIPT for 5-HT1A and 5-HT2A receptors.

-

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing human recombinant 5-HT1A or 5-HT2A receptors.

-

Radioligands:

-

Test Compound: 5-MeO-MIPT

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]

-

Non-specific Binding Control: 10 µM Serotonin or other appropriate high-affinity ligand.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For detecting radioactivity.

-

-

Procedure:

-

Membrane Preparation: Homogenize cultured cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, increasing concentrations of 5-MeO-MIPT, a fixed concentration of the radioligand, and the membrane preparation.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of 5-MeO-MIPT that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium.

-

Objective: To determine the EC50 and Emax of 5-MeO-MIPT at the 5-HT2A receptor.

-

Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human 5-HT2A receptor.[12]

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Test Compound: 5-MeO-MIPT

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With injection capabilities.

-

-

Procedure:

-

Cell Plating: Seed cells into the assay plate and incubate overnight to allow for attachment.

-

Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of 5-MeO-MIPT into the wells.

-

Signal Detection: Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the concentration of 5-MeO-MIPT. Determine the EC50 and Emax values from the resulting dose-response curve.

-

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by a receptor agonist.

-

Objective: To determine the EC50 and Emax of 5-MeO-MIPT for G-protein activation at the 5-HT1A receptor.

-

Materials:

-

Cell Membranes: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [35S]GTPγS

-

Test Compound: 5-MeO-MIPT

-

GDP: To facilitate the GTPγS binding.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[3]

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, pre-incubate cell membranes with varying concentrations of 5-MeO-MIPT in assay buffer containing GDP.

-

Initiate Reaction: Add [35S]GTPγS to start the reaction.

-

Incubation: Incubate the plate at 25°C for 60 minutes.[3]

-

Filtration and Quantification: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the concentration of 5-MeO-MIPT to determine EC50 and Emax values.

-

Conclusion

5-MeO-MIPT is a potent serotonin receptor agonist with high affinity for both the 5-HT1A and 5-HT2A receptor subtypes. Its primary psychoactive effects are likely driven by its full agonist activity at the 5-HT2A receptor, leading to the activation of the Gq/11-PLC-IP3/DAG signaling pathway and subsequent calcium mobilization. Concurrently, its interaction with the 5-HT1A receptor activates the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels, which is typically associated with neuronal inhibition. The interplay between these two signaling pathways likely contributes to the unique pharmacological profile of 5-MeO-MIPT. Further research, particularly into its potential for biased agonism and β-arrestin recruitment, will be crucial for a more complete understanding of its mechanism of action and for the rational design of novel therapeutic agents targeting the serotonergic system.

References

- 1. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychedelicalpha.com [psychedelicalpha.com]

- 5. 5-Methoxytryptamine|High-Purity Research Chemical [benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. iris.who.int [iris.who.int]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a synthetic tryptamine (B22526) that has garnered interest within the scientific community for its unique psychoactive effects.[1][2] Structurally related to other 5-methoxytryptamines like 5-MeO-DMT, it is recognized for its distinct and dose-dependent pharmacological profile.[1][3] At lower doses, it is reported to produce empathogenic and tactile-enhancing effects, while higher doses elicit more classical psychedelic experiences.[1] This guide provides a comprehensive technical overview of the pharmacological properties of 5-MeO-MIPT, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action of 5-MeO-MIPT is believed to be its interaction with serotonin (B10506) (5-HT) receptors.[2][4] It displays a notable affinity for several 5-HT receptor subtypes, acting as a non-selective serotonin receptor agonist.[1]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 5-MeO-MIPT for a variety of neurotransmitter receptors. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates a higher affinity, has been quantified for several key targets.

| Receptor Subtype | Ki (μM) |

| 5-HT1A | 0.058[4] |

| 5-HT2A | 0.163[4] |

| 5-HT2C | 1.3[4] |

| α2A | 5.3[4] |

| H1 | 3.9[4] |

| SERT | 3.3[4] |

| D1 | >25[4] |

| D2 | >25[4] |

| D3 | >25[4] |

| α1A | >12[4] |

| TAAR1 | >15[4] |

| DAT | >26[4] |

| NET | >22[4] |

| Table 1: Receptor Binding Affinities (Ki) of 5-MeO-MIPT. |

Functional Activity

In vitro functional assays have confirmed that 5-MeO-MIPT acts as a full agonist at the 5-HT2A receptor.[5] The potency of a compound in eliciting a functional response is measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

| Assay | Receptor | Parameter | Value (µM) |

| Calcium Flux | 5-HT2A | EC50 | 0.023 ± 0.04[5] |

| Serotonin Reuptake Inhibition | SERT | IC50 | 6.4[6] |

| Norepinephrine (B1679862) Reuptake Inhibition | NET | IC50 | 2.6[6] |

| Table 2: Functional Activity of 5-MeO-MIPT. |

The hallucinogenic effects of 5-MeO-MIPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][4] However, its high affinity for the 5-HT1A receptor may also contribute to its overall pharmacological effects.[4] There are conflicting reports regarding its activity at monoamine transporters. While one study indicated that 5-MeO-MIPT inhibits serotonin and norepinephrine reuptake[6], another study found no significant interaction with human monoamine transporters.[1]

Experimental Protocols

Radioligand Binding Assay

The binding affinities of 5-MeO-MIPT are determined using competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of 5-MeO-MIPT at various receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the target human receptor (e.g., HEK293 cells).

-

A specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test compound: 5-MeO-MIPT.

-

Assay buffer.

-

96-well microfilter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-MeO-MIPT).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the microfilter plates, which separates the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of 5-MeO-MIPT that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

Calcium Flux Assay

The functional activity of 5-MeO-MIPT at Gq-coupled receptors like 5-HT2A is often assessed using a calcium flux assay.

Objective: To determine the EC50 of 5-MeO-MIPT for inducing an intracellular calcium response mediated by the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound: 5-MeO-MIPT.

-

Assay buffer.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive fluorescent dye, and the cells are incubated to allow the dye to enter the cells.

-

Compound Addition: The plate is placed in the fluorescence reader, and a baseline fluorescence is measured. Varying concentrations of 5-MeO-MIPT are then added to the wells.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of 5-MeO-MIPT to generate a dose-response curve, from which the EC50 value is determined.

Calcium Flux Assay Workflow.

In Vivo Pharmacology

Animal studies, primarily in mice, have been conducted to investigate the in vivo effects of 5-MeO-MIPT.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.[7]

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Drug Administration: 5-MeO-MIPT is administered, typically via intraperitoneal (i.p.) injection, at various doses.

-

Observation: Following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period.

-

Data Analysis: The frequency of head twitches is analyzed to determine the dose-dependent effect of the compound.

Other In Vivo Effects

Studies in mice have shown that 5-MeO-MIPT can induce a dose-dependent decrease in core body temperature.[8] At higher doses, it can also impair motor activity and cause changes in cardiorespiratory parameters.[9] A study on the acute toxicity of 5-MeO-MIPT in mice indicated that low doses did not cause significant histopathological effects, while high doses induced apoptotic cell death.[10][11]

Pharmacokinetics

Following intraperitoneal administration in mice, 5-MeO-MIPT has been detected in the blood, kidney, liver, and brain.[2] The major metabolic pathways for 5-MeO-MIPT include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation, mediated by cytochrome P450 enzymes.[1][7]

Signaling Pathways

The primary signaling cascade initiated by 5-MeO-MIPT's activation of the 5-HT2A receptor involves the Gq/11 protein pathway.

5-HT2A Receptor Signaling Pathway.

Conclusion

5-MeO-MIPT is a pharmacologically active tryptamine with a complex profile, primarily acting as a serotonin receptor agonist with high affinity for the 5-HT1A and 5-HT2A receptors. Its in vitro and in vivo effects are consistent with its receptor binding profile, particularly its 5-HT2A agonism, which is believed to mediate its hallucinogenic properties. The conflicting data on its interaction with monoamine transporters warrants further investigation. This technical guide provides a foundational understanding of the pharmacological profile of 5-MeO-MIPT, which can inform future research and drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. Head-twitch response - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-MeO-MIPT Receptor Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine. The document synthesizes key quantitative data, details common experimental protocols, and illustrates the primary signaling pathways involved in its mechanism of action.

Receptor Binding and Functional Activity Profile

5-MeO-MIPT interacts with a range of monoamine receptors and transporters. Its primary psychoactive effects are believed to stem from its activity as a potent agonist at serotonin (B10506) 5-HT2A receptors.[1][2] However, it also displays significant affinity for other serotonin receptor subtypes, notably the 5-HT1A receptor.[3][4] The compound's engagement with multiple receptor types likely contributes to its unique pharmacological profile.[5]

Quantitative Data: Receptor Binding Affinities

The binding affinity of 5-MeO-MIPT for various receptors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Reference |

| 5-HT₁ₐ | 130 | [4] |

| 5-HT₂ₐ | 497 | [4] |

Note: Data is derived from studies using recombinant human receptors.

Quantitative Data: Functional Activity and Monoamine Transporter Inhibition

Functional assays measure the biological response initiated by the compound binding to the receptor. For G protein-coupled receptors, this is often measured as agonist-induced calcium mobilization (EC₅₀). For monoamine transporters, activity is measured by the concentration that inhibits 50% of neurotransmitter reuptake (IC₅₀).

| Target | Assay Type | Value | Reference |

| 5-HT₂ₐ | Calcium Mobilization (EC₅₀) | 120 nM | [4] |

| 5-HT₂ₐ | Calcium Mobilization (Eₘₐₓ) | 100% | [4] |

| Serotonin Transporter (SERT) | Reuptake Inhibition (Kᵢ) | 2,150 nM | [4] |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC₅₀) | 6.4 µM | [6] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC₅₀) | 2.6 µM | [6] |

Note: Eₘₐₓ is relative to the reference agonist 5-HT.

Key Signaling Pathways

The interaction of 5-MeO-MIPT with 5-HT₂ₐ and 5-HT₁ₐ receptors initiates distinct downstream intracellular signaling cascades.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that couples to Gq/G₁₁ proteins.[7] Agonist binding, including by 5-MeO-MIPT, activates phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[7]

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor typically couples to inhibitory G proteins (Gi/o).[3] Upon activation by an agonist such as 5-MeO-MIPT, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the secondary messenger cyclic AMP (cAMP), which is generally associated with neuronal inhibition.[3]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of an unlabeled compound (the 'competitor', e.g., 5-MeO-MIPT) by measuring its ability to displace a radiolabeled ligand from a receptor.

A. Materials:

-

Membrane Preparation: Cell membranes expressing the human receptor of interest (e.g., 5-HT₂ₐ).

-

Radioligand: A high-affinity radiolabeled ligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).[4]

-

Test Compound: 5-MeO-MIPT at various concentrations.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[8]

-

Scintillation Counter: For quantifying radioactivity.

B. Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction, which is then resuspended in assay buffer.[8]

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-MeO-MIPT).[8][9]

-

Separation: The reaction is terminated by rapid vacuum filtration, separating the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined using non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Calcium Mobilization Functional Assay

This assay is used to determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors like 5-HT₂ₐ.

A. Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.

-

Calcium-sensitive Dye: A fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium.

-

Test Compound: 5-MeO-MIPT at various concentrations.

-

Fluorescence Plate Reader: An instrument capable of detecting changes in fluorescence over time.

B. Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells.

-

Compound Addition: Varying concentrations of 5-MeO-MIPT are added to the wells.

-

Fluorescence Reading: The plate is placed in a fluorescence reader, and the fluorescence intensity is measured immediately before and after the addition of the compound. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of 5-MeO-MIPT. The EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response) are determined using a sigmoidal dose-response curve fit.

References

- 1. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 2. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. journals.plos.org [journals.plos.org]

In-Vitro Characterization of 5-MeO-MIPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a psychedelic compound of the tryptamine (B22526) class. Its unique psychoactive effects, which are reported to be highly dose-dependent, are believed to stem from its interactions with various neurotransmitter receptors, primarily within the serotonergic system.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of 5-MeO-MIPT, presenting quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Quantitative Data

The following tables summarize the in-vitro binding affinities and functional potencies of 5-MeO-MIPT at various receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, μM) of 5-MeO-MIPT

| Target | Ki (μM) |

| 5-HT1A | 0.058[1] |

| 5-HT2A | 0.163[1] |

| 5-HT2C | 1.3[1] |

| α2A | 5.3[1] |

| H1 | 3.9[1] |

| SERT | 3.3[1] |

| NET | >22[1] |

| DAT | >26[1] |

| D1 | >25[1] |

| D2 | >25[1] |

| D3 | >25[1] |

| α1A | >12[1] |

| TAAR1 | >15[1] |

Table 2: Functional Activity of 5-MeO-MIPT at 5-HT2A Receptor

| Assay Type | Parameter | Value |

| Calcium Mobilization | EC50 | 105 nM[3] |

| Calcium Mobilization | Emax | 100% (relative to 5-HT)[3] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines the determination of the binding affinity of 5-MeO-MIPT for various receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A)

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

-

5-MeO-MIPT (test compound)

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5-MeO-MIPT in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 5-MeO-MIPT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Functional Activity (EC50 and Emax)

This protocol describes the measurement of 5-HT2A receptor activation by 5-MeO-MIPT through the quantification of intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

5-MeO-MIPT (test compound)

-

Serotonin (B10506) (5-HT) as a reference agonist

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of 5-MeO-MIPT or the reference agonist (5-HT) to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using the plate reader.

-

Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the reference agonist).

Monoamine Transporter Inhibition Assay

This protocol details the assessment of 5-MeO-MIPT's ability to inhibit the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).

Materials:

-

HEK293 cells expressing the human SERT, NET, or DAT.

-

Radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine)

-

5-MeO-MIPT (test compound)

-

Known transporter inhibitors for non-specific uptake determination (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR12909 for DAT)

-

Assay buffer

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 5-MeO-MIPT or a vehicle control.

-

Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate uptake.

-

Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled monoamine taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of monoamine uptake for each concentration of 5-MeO-MIPT. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 5-MeO-MIPT and the general workflows of the described in-vitro experiments.

Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-MIPT.

Caption: 5-HT1A receptor signaling cascade initiated by 5-MeO-MIPT.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a calcium flux assay.

Conclusion

The in-vitro characterization of 5-MeO-MIPT reveals it to be a potent agonist at the 5-HT1A and 5-HT2A serotonin receptors, with lower affinity for other serotonergic and monoaminergic sites.[1][3] Its primary mechanism of action is likely mediated through the activation of Gq-coupled 5-HT2A receptors, leading to an increase in intracellular calcium, and Gi/o-coupled 5-HT1A receptors, resulting in the inhibition of adenylyl cyclase. The provided experimental protocols and workflows offer a foundational framework for researchers to further investigate the nuanced pharmacology of this and related compounds. A thorough understanding of the in-vitro properties of 5-MeO-MIPT is crucial for elucidating its complex in-vivo effects and for guiding future drug development efforts in the psychedelic medicine space.

References

The Enigmatic Psychedelic: A Technical Guide to the Neurochemical Profile and Psychoactivity of 5-MeO-MIPT

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a synthetic tryptamine (B22526), presents a unique and complex pharmacological profile that distinguishes it from classic serotonergic psychedelics. This technical guide provides a comprehensive analysis of the neurochemical effects and psychoactive properties of 5-MeO-MIPT, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. We delve into its receptor binding affinities, functional activities at key serotonin (B10506) receptors, and its contentious interaction with monoamine transporters. Detailed experimental methodologies from seminal studies are provided to ensure reproducibility and a deeper understanding of the presented data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a holistic view of the substance's mechanism of action.

Introduction

5-MeO-MIPT, colloquially known as "Moxy," is a psychoactive tryptamine first synthesized and described by David Repke and Alexander Shulgin.[1] It is structurally related to other 5-methoxy-tryptamines like 5-MeO-DMT and 5-MeO-DiPT. Anecdotal reports from human users describe its effects as dose-dependent, with lower doses producing empathogenic and tactile enhancement with mild psychoactivity, and higher doses eliciting more classic, intense psychedelic experiences.[1] This unique profile suggests a complex interplay of neurochemical interactions that warrants detailed scientific investigation. Understanding the precise mechanisms underlying its effects is crucial for evaluating its potential therapeutic applications and associated risks.

Neurochemical Profile

The neurochemical effects of 5-MeO-MIPT are primarily mediated by its interactions with serotonin (5-HT) receptors. However, its engagement with other targets, including monoamine transporters, has also been a subject of investigation.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 5-MeO-MIPT for various neurotransmitter receptors and transporters. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating a higher binding affinity.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-MeO-MIPT

| Target | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT1A | 58 | Rickli et al., 2016[2][3] |

| 5-HT2A | 163 | Rickli et al., 2016[2][3] |

| 5-HT2B | 11.40 | [4] |

| 5-HT2C | 1300 | Rickli et al., 2016[2][3] |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | 6400 | Nagai et al., 2007[5] |

| Norepinephrine (B1679862) Transporter (NET) | 2600 | Nagai et al., 2007[5] |

| Dopamine Transporter (DAT) | >10000 | Nagai et al., 2007[5] |

Functional Activity

Beyond binding, the functional activity of a compound at a receptor determines its downstream effects. 5-MeO-MIPT has been shown to act as an agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.

Table 2: Functional Activity of 5-MeO-MIPT at Serotonin Receptors

| Target | Assay Type | Parameter | Value | Reference |

| 5-HT2A | Calcium Mobilization | EC50 | 23 nM | Rickli et al., 2016[2] |

| 5-HT2A | Calcium Mobilization | Emax | 80% (relative to serotonin) | Rickli et al., 2016[2] |

| 5-HT2B | AequoScreen Assay | EC50 | 11.40 nM | [4] |

| 5-HT2B | AequoScreen Assay | Emax | Partial Agonist | [4] |

Monoamine Transporter Interaction

The interaction of 5-MeO-MIPT with the serotonin (SERT) and norepinephrine (NET) transporters has been a point of contention in the literature. An early study by Nagai et al. (2007) suggested that 5-MeO-MIPT inhibits the reuptake of serotonin and norepinephrine with IC50 values of 6.4 µM and 2.6 µM, respectively.[5] However, a later study by Rickli et al. (2016) found no significant interaction with human monoamine transporters.[2][3] This discrepancy may be due to differences in experimental methodologies, such as the use of rat brain synaptosomes in the former study versus recombinant human transporters in the latter.

Psychoactivity

The psychoactive effects of 5-MeO-MIPT are complex and dose-dependent. At lower oral doses (4-6 mg), users report empathogenic feelings, tactile enhancement, and mild visual and cognitive alterations.[6] Higher doses can lead to more profound psychedelic experiences, though often with a significant body load. The primary mechanism for its hallucinogenic effects is believed to be agonism at the 5-HT2A receptor.[7] However, its high affinity for the 5-HT1A receptor likely contributes to and modulates the overall subjective experience.[8]

Signaling Pathways

The psychoactive effects of 5-MeO-MIPT are a direct consequence of its ability to activate specific intracellular signaling cascades upon binding to serotonin receptors. The two primary pathways implicated are the Gq-coupled pathway for the 5-HT2A receptor and the Gi/o-coupled pathway for the 5-HT1A receptor.

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the neurochemical profile of 5-MeO-MIPT.

Radioligand Binding Assays (Adapted from Rickli et al., 2016)

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligands: Specific radiolabeled antagonists or agonists were used to label the target receptors. For example, [3H]ketanserin for the 5-HT2A receptor.

-

Incubation: Cell membranes were incubated with the radioligand and various concentrations of 5-MeO-MIPT in a buffered solution.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of 5-MeO-MIPT that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The IC50 values were then converted to Ki values using the Cheng-Prusoff equation.

Monoamine Uptake Assay (Adapted from Nagai et al., 2007)

-

Preparation of Synaptosomes: Synaptosomes were prepared from the brains of male Wistar rats. The brain tissue was homogenized in a sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes were pre-incubated with various concentrations of 5-MeO-MIPT. The uptake reaction was initiated by adding a radiolabeled monoamine ([3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

-

Termination and Measurement: The uptake was stopped by rapid filtration. The radioactivity retained by the synaptosomes was measured by liquid scintillation counting.

-

Data Analysis: The concentration of 5-MeO-MIPT that inhibited 50% of the monoamine uptake (IC50) was calculated.

In Vivo Acute Toxicity Study in Mice

-

Animals: Adult female CD1 mice were used in the study.[9]

-

Administration: 5-MeO-MIPT was administered intraperitoneally (IP) at doses of 0.27 mg/kg and 2.7 mg/kg.[9]

-

Toxicological Analysis: Blood and organ (kidney, liver, brain) samples were collected and analyzed for the presence of 5-MeO-MIPT using liquid chromatography-mass spectrometry (LC-MS).[6][9]

-

Histopathological Analysis: Organ tissues were examined for any pathological changes. High doses of 5-MeO-MIPT were found to induce apoptotic cell death, as indicated by increased caspase-3 and caspase-8 activity.[6][9]

Conclusion

5-MeO-MIPT is a pharmacologically complex tryptamine with a distinct neurochemical and psychoactive profile. Its high affinity for both the 5-HT2A and 5-HT1A receptors likely underlies its unique dose-dependent effects, ranging from empathogenic to classic psychedelic. The conflicting data regarding its interaction with monoamine transporters highlights the need for further research using standardized methodologies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for future investigations into the therapeutic potential and risks associated with 5-MeO-MIPT. A deeper understanding of its mechanism of action is paramount for the responsible exploration of this and other novel psychoactive substances in the context of drug development and neuroscience.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. iris.unife.it [iris.unife.it]

- 3. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 5. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Alexander Shulgin's Research on 5-MeO-MIPT

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a psychedelic tryptamine (B22526) first synthesized and documented by Alexander Shulgin. This technical guide provides an in-depth analysis of Shulgin's foundational research into this compound, supplemented by subsequent pharmacological findings. It details the original synthesis protocol, presents quantitative data on dosage and receptor interactions in a structured format, and outlines the experimental methodologies and key signaling pathways. The information is intended to serve as a core reference for professionals engaged in psychedelic research and drug development.

Introduction

Alexander Shulgin, a prominent figure in the field of psychopharmacology, first reported the synthesis and psychoactive properties of 5-MeO-MIPT in 1985 in the Journal of Medicinal Chemistry and later detailed it in his book, TiHKAL (Tryptamines I Have Known and Loved).[1][2][3] Shulgin's work described 5-MeO-MIPT as a unique compound with dose-dependent effects, ranging from tactile enhancement and entactogenic qualities at lower doses to classical psychedelic phenomena at higher doses.[1][3] This guide synthesizes Shulgin's original findings with modern pharmacological data to provide a comprehensive technical overview.

Quantitative Data

The following tables summarize the quantitative data reported by Alexander Shulgin and subsequent pharmacological studies.

Table 1: Dosage and Duration as per Shulgin's Research

| Route of Administration | Dosage Range (Shulgin) | Duration | Onset of Action | Peak Effects |

| Oral | 4 - 6 mg | 4 - 6 hours | 15 - 45 minutes | 1 - 2 hours |

| Smoked | 12 - 20 mg | 2 - 5 hours | Rapid | < 30 minutes |

Data sourced from TiHKAL and related publications.[1][4][5]

Table 2: Receptor Binding Affinity (Ki in µM)

| Receptor | Binding Affinity (Ki) | Primary Signaling Protein |

| 5-HT1A | 0.058 | Gi/o |

| 5-HT2A | 0.163 | Gq/11 |

| 5-HT2C | 1.3 | Gq/11 |

| α2A | 5.3 | Gi/o |

| H1 | 3.9 | Gq/11 |

| SERT | 3.3 | N/A |

| NET | >22 | N/A |

| DAT | >26 | N/A |

| D1, D2, D3 | >25 | N/A |

| α1A | >12 | Gq/11 |

Note: A lower Ki value indicates a higher binding affinity. Data on monoamine transporter affinity is contested in the literature, with some studies showing moderate inhibition and others finding no significant action.[1][6][7]

Experimental Protocols

Chemical Synthesis of 5-MeO-MIPT (Shulgin Method)

The following protocol is adapted from Alexander Shulgin's entry for 5-MeO-MIPT in TiHKAL.[3] The synthesis is a reductive amination process starting from 5-methoxy-N-methyltryptamine (5-MeO-NMT).

Procedure:

-

Reaction Setup: A solution of 1.40 g of 5-methoxy-N-methyltryptamine (5-MeO-NMT) is prepared in 50 mL of methanol.

-

Addition of Reagents: To this solution, 1.0 mL of acetone (B3395972) and 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst are added.

-

Hydrogenation: The mixture is placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 15 hours.

-

Work-up: The catalyst is removed by filtration through a celite bed. The filtrate is then concentrated under vacuum to remove the solvent.

-

Purification: The resulting solid residue (the freebase) is recrystallized from a mixture of diethyl ether (Et2O) and hexane (B92381) to yield 1.45 g of N-isopropyl-5-methoxy-N-methyltryptamine (5-MeO-MIPT).

-

Salt Formation (Optional): For the hydrochloride salt, the purified freebase is dissolved in a minimal amount of isopropanol, neutralized with concentrated HCl, and precipitated by adding Et2O. The resulting salt has a melting point of 162-163 °C.

Caption: Chemical synthesis workflow for 5-MeO-MIPT via reductive amination.

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol outlines the general methodology used to determine the binding affinity (Ki) of compounds like 5-MeO-MIPT at specific receptor targets.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell Membranes: Preparations from cell lines (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A or 5-HT1A).

-

Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A; [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: 5-MeO-MIPT, prepared in a dilution series.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) at physiological pH (7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

-

Detection: A liquid scintillation counter.

Procedure:

-

Incubation: Cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (5-MeO-MIPT) are incubated in the assay buffer until binding reaches equilibrium.

-

Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to generate a competition curve. Non-linear regression analysis is applied to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Pharmacological Profile and Signaling Pathways